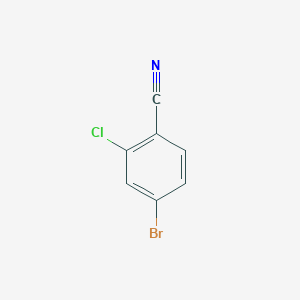
4-Bromo-2-chlorobenzonitrile
Cat. No. B136228
M. Wt: 216.46 g/mol
InChI Key: AYQBMZNSJPVADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


In a 250 mL round-bottomed dried flask , diacetoxypalladium (0.036 g, 0.16 mmol) was treated with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.195 g, 0.31 mmol) under nitrogen in toluene (35 mL). The reaction was heated to 80 °C and was stirred for 10 min. To the flask was then added tert-butyl piperazine-1-carboxylate (0.602 g, 3.23 mmol), cesium carbonate (0.527 g, 1.62 mmol), potassium carbonate (0.447 g, 3.23 mmol) and 1,4,7,10,13,16-hexaoxacyclooctadecane (0.085 g, 0.32 mmol). The reaction was then treated with 4-bromo-2-chlorobenzonitrile (0.7 g, 3.23 mmol) and was allowed to stir at 80°C for 5 h. The mixture was then filtered over celite and celite was washed with heptanes. The mixture was condensed under reduced pressure and the crude material was purified on preparative HPLC MS using the short high pH shallow gradient method (Mobile phase: 50-70% B; A: H2O with 10 mM NH4CO3 and 0.375% NH4OH v/v, B: CH3CN, 10 min run) on XBridge Prep C18 OBD, 30x50 mm, 5 mm, Waters reverse phase column, to afford tert-butyl 4-(3-chloro-4-cyanophenyl)piperazine-1-carboxylate (0.490 g, 47.1 %) as a white solid.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00323 mol
Type
reagent
Reaction Step One




Quantity
0.000314 mol
Type
catalyst
Reaction Step Five


Yield
47.09%
Identifiers


|
CUSTOM
|
916
|
reaction index
|
NAME
|
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
|
reaction type
|
Inputs


Step One
|
Name
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Quantity
|
0.00323 mol
|
|
Type
|
reagent
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.035 L
|
|
Type
|
solvent
|
|
Smiles
|
CC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0.00323 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC(=O)N1CCNCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0.00323 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C(C=C1Br)Cl)C#N
|
Step Five
|
Name
|
|
|
Quantity
|
0.000314 mol
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
|
|
Name
|
|
|
Quantity
|
0.000162 mol
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 (± 10) °C
|
Other
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C#N)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 47.09% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
